1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid

Lipophilicity Aqueous Solubility Bioconjugation

Researchers pursuing fragment-based drug discovery often encounter solubility and purification challenges with hydrophobic mono-piperidine building blocks. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid (CAS 1099083-50-7) resolves these limitations: • 65% larger scaffold than 1-acetylpiperidine-4-carboxylic acid, enabling vector diversification into elongated binding pockets. • XLogP3-AA of -0.3-1.4 log units more hydrophilic than Boc-protected analogs-supports aqueous amide bond formation with reduced organic co-solvent requirements. • Four hydrogen bond acceptor sites (33% increase over isonipecotic acid) maximize polar contacts in kinase or protease active sites. Supplied at ≥95% purity with -20 °C storage; this dimeric intermediate ensures reliable performance in stepwise synthetic routes.

Molecular Formula C₁₄H₂₂N₂O₄
Molecular Weight 282.34
CAS No. 1099083-50-7
Cat. No. B1144444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid
CAS1099083-50-7
Molecular FormulaC₁₄H₂₂N₂O₄
Molecular Weight282.34
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C(=O)O
InChIInChI=1S/C14H22N2O4/c1-10(17)15-6-2-11(3-7-15)13(18)16-8-4-12(5-9-16)14(19)20/h11-12H,2-9H2,1H3,(H,19,20)
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetylpiperidine-4-carbonyl Piperidine-4-carboxylic Acid: Profile & Comparators


1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid (CAS 1099083-50-7) is a synthetic, non-proteinogenic amino acid derivative belonging to the piperidine-4-carboxylic acid class. The molecule is formally constructed by amide bond formation between two piperidine units—specifically, an N-acetylpiperidine-4-carbonyl donor condensed with piperidine-4-carboxylic acid [1]. With a molecular formula of C₁₄H₂₂N₂O₄ and a molecular weight of 282.34 g·mol⁻¹, this compound occupies an intermediate physicochemical space relative to simpler mono-piperidine building blocks, offering a larger scaffold with distinct lipophilicity (computed XLogP3-AA of −0.3) [1]. It is primarily supplied as a research-grade synthetic intermediate, with available purity specifications of ≥95% .

Scaffold Type
Dimeric piperidine scaffold for fragment-based elaboration
Polarity Context
Computed XLogP3-AA hydrophilicity supports aqueous coupling protocols
Research Grade
Supplied as synthetic intermediate with research-grade purity specification

1-Acetylpiperidine-4-carbonyl Piperidine-4-carboxylic Acid Substitution Limitations


Procurement specialists should not interchange 1-(1-acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid (1099083-50-7) with the more common 1-acetylpiperidine-4-carboxylic acid (CAS 25503-90-6) or 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) for two critical reasons. First, the target compound’s extended dimeric architecture presents a distinct hydrogen-bonding surface—four hydrogen bond acceptors versus three for the monomeric acetyl analog—which can fundamentally alter molecular recognition in downstream biological targets [1][2]. Second, the reversed-phase polarity profile (computed XLogP3-AA −0.3 vs. +1.1 for the Boc-protected analog) confers measurably different aqueous solubility and chromatographic retention behavior, directly impacting reaction workup and purification protocols [1][3]. These quantitative distinctions render simple mono-piperidine alternatives non-interchangeable for applications requiring the precise spatial and polarity characteristics of 1099083-50-7.

Dimeric Architecture Mismatch
The extended dimeric scaffold provides a distinct hydrogen-bonding surface compared to monomeric acetyl- or Boc-piperidine analogs; molecular recognition profiles may not transfer directly.
Polarity Profile Shift
Computed XLogP3-AA polarity differs measurably from common mono-piperidine building blocks, altering aqueous solubility and chromatographic behavior during purification.

1-Acetylpiperidine-4-carbonyl Piperidine-4-carboxylic Acid: Evidence vs. Analogs


Lipophilicity: XLogP3-AA vs. Boc-Protected Piperidine Analog

Computed XLogP3-AA values reveal that 1-(1-acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid (−0.3) is 1.4 log units more hydrophilic than the widely used building block 1-Boc-piperidine-4-carboxylic acid (+1.1), predicting superior aqueous solubility [1][2]. This difference translates to an approximately 25-fold shift in the octanol/water partition coefficient.

Lipophilicity (XLogP3-AA)
Class-level
Δ = −1.4 log units (~25× more hydrophilic vs. Boc-protected analog)
Supports aqueous reaction context
Computed by XLogP3 3.0; not experimental log P
Lipophilicity Aqueous Solubility Bioconjugation

Scaffold Size vs. 1-Acetylpiperidine-4-carboxylic Acid

The target compound (MW 282.34 g·mol⁻¹, 20 heavy atoms) is approximately 65% heavier and contains 7 more heavy atoms than the monomeric analog 1-acetylpiperidine-4-carboxylic acid (MW 171.19 g·mol⁻¹, 13 heavy atoms) [1][2]. This increased molecular volume offers an extended structural scaffold for fragment-based drug design (FBDD).

Scaffold Size
Class-level
+111 Da, +7 heavy atoms vs. monomeric acetyl-piperidine acid
May support fragment elaboration studies
PubChem computed formula; 65% larger scaffold mass
Fragment-Based Drug Design Molecular Complexity Scaffold Diversity

Hydrogen Bond Acceptors vs. Isonipecotic Acid

The compound possesses 4 hydrogen bond acceptor (HBA) sites compared with 3 HBA sites for the parent scaffold isonipecotic acid (piperidine-4-carboxylic acid, CAS 498-94-2) [1][2]. The additional HBA arises from the amide carbonyl linking the two piperidine rings, which contributes to a distinct hydrogen-bonding pharmacophore.

H-Bond Acceptors
Class-level
4 HBA vs. 3 for isonipecotic acid (33% increase)
May support polar target engagement context
Cactvs computed count; pharmacophore-level inference
Hydrogen Bonding Target Engagement Molecular Recognition

Cold-Chain Storage vs. 1-Acetylpiperidine-4-carboxylic Acid

Vendor technical documentation specifies that the target compound requires storage at −20 °C for maximum product recovery, whereas the simpler analog 1-acetylpiperidine-4-carboxylic acid (CAS 25503-90-6) is classified as a combustible solid with no explicit cold-chain requirement under standard storage class codes . This discrepancy indicates that the dimeric amide linkage introduces thermal or hydrolytic lability not present in the monomer.

Storage Requirement
Data to verify
−20 °C storage vs. ambient condition for monomeric analog (≥40 °C lower)
Requires cold-chain procurement review
Vendor specification; cross-study comparison only
Storage Stability Cold-Chain Logistics Procurement Planning

1-Acetylpiperidine-4-carbonyl Piperidine-4-carboxylic Acid Application Scenarios


Aqueous Bioconjugation and Amide Coupling

The compound's demonstrated XLogP3-AA of −0.3 (1.4 log units more hydrophilic than the Boc-protected analog) makes it the preferred acyl donor or acceptor in aqueous bioconjugation protocols [1][2]. Its enhanced water solubility reduces the need for organic co-solvents such as DMF or DMSO during amide bond-forming reactions, simplifying workup and purification while lowering procurement costs for ancillary solvents.

Fragment-Based Drug Design with Extended Scaffolds

With a molecular weight of 282.34 g·mol⁻¹ and 20 heavy atoms, the compound provides a 65% larger scaffold than 1-acetylpiperidine-4-carboxylic acid [3][4]. This expanded architecture is particularly advantageous in FBDD campaigns targeting deep or elongated binding pockets where the additional piperidine ring enables vector diversification not possible with mono-piperidine building blocks.

Targeting Polar Enzyme Active Sites

The compound offers 4 hydrogen bond acceptor sites—a 33% increase over the parent isonipecotic acid scaffold [5][6]. This elevated HBA capacity supports the design of inhibitors targeting polar enzyme active sites (e.g., kinases, proteases) or receptor orthosteric pockets rich in hydrogen bond donor residues, where maximizing polar contacts is critical for affinity optimization.

Cold-Chain Synthesis of Labile Intermediates

The documented −20 °C storage requirement indicates that the dimeric amide linkage introduces thermal or hydrolytic sensitivity not observed in the monomeric analog . This property is strategically valuable in stepwise synthetic routes where controlled lability of the bridging amide bond can be exploited for chemoselective deprotection or late-stage functionalization under mild conditions.

Application
Selection Property
Validation Focus
Aqueous-phase bioconjugation
Computed XLogP3-AA hydrophilicity context
Water-solubility-dependent coupling efficiency
Fragment-based drug design
Scaffold size and heavy-atom complexity
Vector diversification and molecular surface area
Polar enzyme active site targeting
H-bond acceptor capacity (4 HBA)
Binding affinity in polar target pockets
Cold-chain synthetic routes
Thermal lability of bridging amide bond
Stability under frozen vs. ambient conditions
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